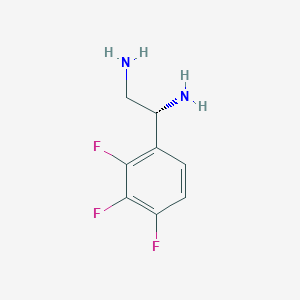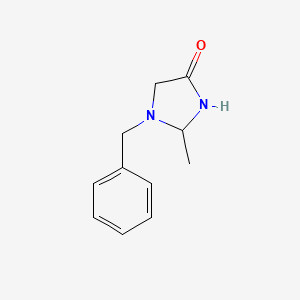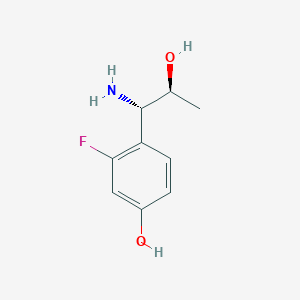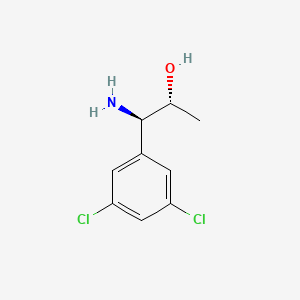
(S)-6-Bromo-7-methylchroman-4-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-7-methylchroman-4-amine hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 7-methylchroman, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Bromination: The bromination of 7-methylchroman can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature.
Amination: The introduction of the amine group can be performed using ammonia or an amine source under suitable conditions. This step may require a catalyst or specific reaction conditions to ensure the desired stereochemistry.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt, which is often done in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of (S)-6-Bromo-7-methylchroman-4-amine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-7-methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-methylchroman-4-amine: Lacks the hydrochloride salt, which may affect its solubility and stability.
7-Methylchroman-4-amine: Lacks the bromine atom, which may alter its reactivity and biological activity.
6-Bromo-4-aminomethylchroman: Differs in the position of the amine group, which may influence its interaction with biological targets.
Uniqueness
(S)-6-Bromo-7-methylchroman-4-amine hydrochloride is unique due to its specific structural features, including the presence of both bromine and amine groups, as well as the hydrochloride salt. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(4S)-6-bromo-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI Key |
WTCDOBVYPQNVCJ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1Br)[C@H](CCO2)N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051159.png)

![1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)








![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)


